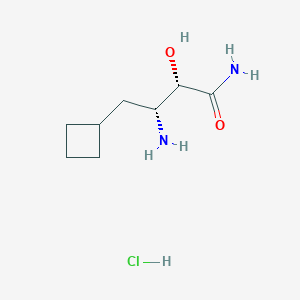

(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride

CAS No.:

Cat. No.: VC15775828

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17ClN2O2 |

|---|---|

| Molecular Weight | 208.68 g/mol |

| IUPAC Name | (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7+;/m1./s1 |

| Standard InChI Key | RPOOMVSVQPMDGI-HHQFNNIRSA-N |

| Isomeric SMILES | C1CC(C1)C[C@H]([C@@H](C(=O)N)O)N.Cl |

| Canonical SMILES | C1CC(C1)CC(C(C(=O)N)O)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C₈H₁₇ClN₂O₂, with a molecular weight of 208.68 g/mol . Its stereochemical designation, (2S,3R), reflects the spatial arrangement of substituents around the second and third carbon atoms, which is critical for its biological activity . The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride | |

| Canonical SMILES | C1CC(C1)CC(C(C(=O)N)O)N.Cl | |

| Isomeric SMILES | C1CC(C1)CC@HN.Cl | |

| PubChem CID | 77230520 | |

| Melting Point | Not publicly disclosed | – |

The cyclobutyl group introduces ring strain, influencing conformational flexibility and intermolecular interactions . The hydroxyl and amide groups participate in hydrogen bonding, affecting solubility and target binding.

Synthesis and Manufacturing

Stereoselective Synthesis

The synthesis of (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves multi-step stereoselective reactions to ensure correct configuration. Key steps include:

-

Cyclobutane Ring Formation: Achieved via [2+2] photocycloaddition or ring-closing metathesis.

-

Amino and Hydroxyl Group Introduction: Enzymatic resolution or asymmetric catalysis ensures the desired (2S,3R) configuration.

-

Amidation and Salt Formation: Reaction with ammonium chloride yields the hydrochloride salt.

Challenges: Controlling stereochemistry requires precise reaction conditions, such as low temperatures and chiral catalysts. Side products like the (2R,3R) isomer (CAS 1996616-36-4) are common and must be separated via chromatography .

Industrial Production

Suppliers like Ambeed and CymitQuimica offer the compound for research use, with prices and availability varying by scale . Batch purity typically exceeds 95%, as verified by HPLC .

Pharmaceutical Applications

Role in Antiviral Drug Synthesis

The compound is a key intermediate in synthesizing Boceprevir, a protease inhibitor used to treat hepatitis C virus (HCV) . Its chiral centers align with the enzyme’s active site, enhancing drug efficacy.

Mechanism: Boceprevir mimics the HCV protease’s natural substrate, binding competitively to inhibit viral replication. The cyclobutyl group in the intermediate contributes to binding affinity by occupying a hydrophobic pocket.

Broader Medicinal Chemistry Applications

Beyond antivirals, the compound’s stereochemistry makes it valuable for designing:

-

Kinase Inhibitors: Targeting cancer pathways.

-

Neurological Agents: Interacting with neurotransmitter receptors .

Research and Development Trends

Structural Modifications

Recent studies explore substituting the cyclobutyl group with larger rings (e.g., cyclohexyl) to modulate bioavailability. Modifying the amide to a urea group has also shown promise in enhancing metabolic stability .

Analytical Challenges

Quantifying trace impurities, such as the (2R,3R) isomer, remains challenging. Advanced techniques like supercritical fluid chromatography (SFC) are being adopted for higher resolution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume